(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V)
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Overview
Description
(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) typically involves a multi-step process. The initial step often includes the formation of the nitroallylidene intermediate, followed by the introduction of the dimethylamino group. The final step involves the formation of the hexafluorophosphate salt. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are explored. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. Its nitro group can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate: Known for its use in peptide synthesis.
1-Butyl-3-methylimidazolium hexafluorophosphate: An ionic liquid used in various chemical processes.
1-Ethyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with applications in green chemistry.
Uniqueness
(Z)-N-(3-(Dimethylamino)-2-nitroallylidene)-N-methylmethanaminium hexafluorophosphate(V) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.
Properties
CAS No. |
291756-93-9 |
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Molecular Formula |
C7H14F6N3O2P |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14N3O2.F6P/c1-8(2)5-7(10(11)12)6-9(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
CWAJBIBIRGQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)[N+](=O)[O-].F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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